molecular formula C12H21Cl3O2 B14510645 Methyl 2,2,8-trichloro-4,6-dimethylnonanoate CAS No. 63616-40-0

Methyl 2,2,8-trichloro-4,6-dimethylnonanoate

Cat. No.: B14510645
CAS No.: 63616-40-0
M. Wt: 303.6 g/mol
InChI Key: IHGLJYICUMSMAF-UHFFFAOYSA-N
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Description

Methyl 2,2,8-trichloro-4,6-dimethylnonanoate is an organic compound with the molecular formula C12H21Cl3O2 It is characterized by the presence of three chlorine atoms, two methyl groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,8-trichloro-4,6-dimethylnonanoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows:

    Starting Materials: 2,2,8-trichloro-4,6-dimethylnonanoic acid and methanol.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Reaction Conditions: Refluxing the mixture for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,8-trichloro-4,6-dimethylnonanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: 2,2,8-trichloro-4,6-dimethylnonanoic acid.

    Reduction: 2,2,8-trichloro-4,6-dimethylnonanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2,8-trichloro-4,6-dimethylnonanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2,2,8-trichloro-4,6-dimethylnonanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or other proteins. The chlorine atoms can also participate in halogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2,8-trichloro-4,6-dimethyloctanoate: Similar structure but with one less carbon atom.

    Methyl 2,2,8-trichloro-4,6-dimethyldecanoate: Similar structure but with one more carbon atom.

    Methyl 2,2,8-dichloro-4,6-dimethylnonanoate: Similar structure but with one less chlorine atom.

Uniqueness

Methyl 2,2,8-trichloro-4,6-dimethylnonanoate is unique due to the specific positioning of its chlorine atoms and methyl groups, which confer distinct chemical and biological properties. Its ester functional group also allows for versatile chemical modifications, making it valuable in various applications.

Properties

CAS No.

63616-40-0

Molecular Formula

C12H21Cl3O2

Molecular Weight

303.6 g/mol

IUPAC Name

methyl 2,2,8-trichloro-4,6-dimethylnonanoate

InChI

InChI=1S/C12H21Cl3O2/c1-8(6-10(3)13)5-9(2)7-12(14,15)11(16)17-4/h8-10H,5-7H2,1-4H3

InChI Key

IHGLJYICUMSMAF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)CC(C(=O)OC)(Cl)Cl)CC(C)Cl

Origin of Product

United States

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